molecular formula C12H27Sn B045459 Tributylstannanyl CAS No. 688-73-3

Tributylstannanyl

Cat. No. B045459
CAS RN: 688-73-3
M. Wt: 290.1 g/mol
InChI Key: PIILXFBHQILWPS-UHFFFAOYSA-N
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Description

Tributylstannanyl, also known as tributyltin, is an organotin compound where the tin atom is linked to exactly three alkyl groups . It’s a promising candidate for drug development . It’s used in various applications, including the synthesis of certain compounds .


Synthesis Analysis

Tributylstannanyl compounds are used in Stille coupling reactions . They are readily available from secondary propargylic alcohols via a two-step sequence involving highly regio- and stereoselective Pd (0)-catalyzed hydrostannation followed by mild oxidation .


Molecular Structure Analysis

The molecular structure of tributylstannanyl compounds is complex and varies depending on the specific compound. For example, the empirical formula for 2-Tributylstannylpyrimidine is C16H30N2Sn .


Chemical Reactions Analysis

Tributylstannanyl compounds are involved in various chemical reactions. For instance, they are used in the synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines . They also participate in Stille cross-coupling reactions .


Physical And Chemical Properties Analysis

Tributylstannanyl compounds have unique physical and chemical properties. For instance, 2-Tributylstannylpyrimidine has a molecular weight of 369.1 g/mol and is characterized by strong plasma protein binding, low to high GI absorption, and BBB penetration .

Scientific Research Applications

Safety And Hazards

Tributylstannanyl compounds are toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation. They may damage fertility or the unborn child, cause damage to organs through prolonged or repeated exposure, and are very toxic to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIILXFBHQILWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040709
Record name Tributyltin
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Molecular Weight

290.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Tri-n-butyltin hydride
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Boiling Point

112.5-113.5 @ 8 mm Hg
Record name TRI-N-BUTYLTIN HYDRIDE
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Density

1.103 @ 20 °C
Record name TRI-N-BUTYLTIN HYDRIDE
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Mechanism of Action

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied; in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton., Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis; 2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane; 3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention; and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed., The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation., Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/, For more Mechanism of Action (Complete) data for TRI-N-BUTYLTIN HYDRIDE (6 total), please visit the HSDB record page.
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Product Name

Tributyltin

Color/Form

A liquid.

CAS RN

688-73-3
Record name Tributyltin
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Record name Tributyltin
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Record name Tri-n-butyltin hydride
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Record name TRIBUTYLTIN HYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol?

A1: Enantiomerically pure compounds are crucial in organic synthesis, particularly for pharmaceuticals and agrochemicals. The paper describes a method for preparing enantiomerically pure (E)-4-(tributylstannanyl)but-3-en-2-ol []. This compound is a valuable building block in organic synthesis, specifically as a substrate in Stille coupling reactions. Having access to the enantiomerically pure form allows for the synthesis of more complex chiral molecules with defined stereochemistry, which is essential for controlling biological activity and reducing potential side effects.

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